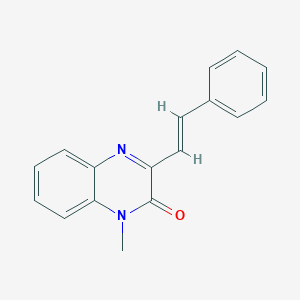

(E)-1-methyl-3-styrylquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-[(E)-2-phenylethenyl]quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-19-16-10-6-5-9-14(16)18-15(17(19)20)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMKUHPCTODLRM-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 1 Methyl 3 Styrylquinoxalin 2 1h One and Analogues

Direct Synthesis Approaches to Styrylquinoxalin-2(1H)-ones

Direct methods for the synthesis of the styrylquinoxalin-2(1H)-one core primarily involve the condensation of a methyl-substituted quinoxalinone with an appropriate aryl aldehyde. These reactions are often facilitated by activating agents and can be enhanced by techniques such as microwave irradiation.

Malononitrile-Activated Condensation Pathways

A prominent and efficient method for the synthesis of (E)-3-styrylquinoxalin-2(1H)-ones involves a malononitrile-activated condensation reaction. This approach offers high yields and milder reaction conditions compared to traditional methods that may require strong acids or bases.

The core reaction for forming the styryl moiety is the condensation of 3-methylquinoxalin-2(1H)-one with various aryl aldehydes. In a key innovation, malononitrile is employed as an activator. The reaction proceeds via an initial Knoevenagel condensation between the aryl aldehyde and malononitrile, forming an activated benzylidene malononitrile intermediate. This intermediate is then susceptible to nucleophilic attack by the active methyl group of 3-methylquinoxalin-2(1H)-one. The subsequent elimination of malononitrile yields the desired (E)-3-styrylquinoxalin-2(1H)-one. This base-free method has been shown to produce excellent yields of the N-unsubstituted styrylquinoxalinones.

While this method directly yields the (E)-3-styrylquinoxalin-2(1H)-one scaffold, the synthesis of the target compound, (E)-1-methyl-3-styrylquinoxalin-2(1H)-one, would necessitate a subsequent N-methylation step. A general method for the N-alkylation of 3-substituted styryl-quinoxalin-2(1H)-ones involves their reaction with an alkyl halide, which would provide a direct route to the final N-methylated product sapub.org.

Table 1: Examples of (E)-3-styrylquinoxalin-2(1H)-ones synthesized via Malononitrile-Activated Condensation

| Entry | Aryl Aldehyde | Product |

| 1 | Benzaldehyde | (E)-3-styrylquinoxalin-2(1H)-one |

| 2 | 4-Methoxybenzaldehyde | (E)-3-(4-methoxystyryl)quinoxalin-2(1H)-one |

| 3 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorostyryl)quinoxalin-2(1H)-one |

| 4 | 4-Nitrobenzaldehyde | (E)-3-(4-nitrostyryl)quinoxalin-2(1H)-one |

| This table is generated based on the general reaction scope described in the literature. |

The efficiency of the malononitrile-activated condensation can be significantly enhanced through the use of microwave irradiation. This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of (E)-3-substituted styrylquinoxalin-2(1H)-ones. For instance, the reaction of 3-methylquinoxalinone with aromatic aldehydes in the presence of a catalytic amount of FeCl3 in toluene under microwave irradiation provides the desired products under milder conditions and with high yields. Similarly, microwave-assisted synthesis has been successfully employed in the malononitrile-activated pathway, further highlighting its utility in accelerating these condensation reactions. The use of microwave heating offers a more energy-efficient and time-saving alternative to conventional heating methods.

Broader Synthetic Strategies for Quinoxalinone Derivatives

Beyond the direct synthesis of the styryl moiety, broader synthetic strategies for constructing the quinoxalinone core and introducing various substituents are also relevant. These methods provide alternative pathways to access precursors or analogues of this compound.

Condensation and Cyclization Processes

The fundamental approach to synthesizing the quinoxalinone ring system involves the condensation and subsequent cyclization of o-phenylenediamines with α-keto acids or their derivatives. This facile and widely used method is a cornerstone in quinoxaline (B1680401) chemistry sapub.org. For the synthesis of 3-methylquinoxalin-2(1H)-one, the precursor to the styryl derivative, o-phenylenediamine is typically reacted with pyruvic acid or its esters.

Variations of this approach include intramolecular cyclization of N-substituted aromatic o-diamines. For example, the reductive cyclization of 2-(nitrophenylamino)acetic acid derivatives can yield the quinoxalin-2-one core sapub.org. These condensation and cyclization strategies are versatile and can be adapted to produce a wide range of substituted quinoxalinones, which can then be further functionalized.

Photoredox Catalysis for C-H Alkylation

Recent advancements in synthetic methodology have introduced photoredox catalysis as a powerful tool for the C-H functionalization of heterocycles, including quinoxalin-2(1H)-ones. This approach allows for the direct introduction of alkyl groups at the C3-position of the quinoxalinone ring under mild conditions, using visible light as an energy source.

While direct photoredox-catalyzed styrylation has been explored for some heterocyclic systems, its application to quinoxalinones for the direct synthesis of styryl derivatives is an area of ongoing research. However, the existing methods for C-H alkylation of quinoxalin-2(1H)-ones demonstrate the potential of photoredox catalysis in accessing a variety of C3-substituted analogues. These methods often utilize alkyl radical precursors that can be generated under photocatalytic conditions and then added to the quinoxalinone scaffold. This strategy offers an alternative to traditional condensation reactions for creating C-C bonds at the C3-position.

Partial Hydrogenation Techniques for Styryl Moieties

The partial hydrogenation of the styryl group in compounds like this compound is a critical transformation. The primary goal is the selective reduction of the exocyclic carbon-carbon double bond (C=C) to a single bond, yielding the corresponding 3-phenethylquinoxalin-2(1H)-one analogue, without hydrogenating the aromatic quinoxalinone ring system. Achieving this chemoselectivity is paramount and is typically accomplished through catalytic transfer hydrogenation.

Catalytic transfer hydrogenation (CTH) is an advantageous technique that utilizes hydrogen donor molecules in the presence of a catalyst, rather than gaseous hydrogen. cdnsciencepub.comcdnsciencepub.com This method often provides enhanced selectivity under milder conditions.

Key Research Findings:

Palladium on Carbon (Pd/C) Catalysis: A widely employed and effective system for the hydrogenation of styryl derivatives involves the use of a Palladium on carbon (Pd/C) catalyst. cdnsciencepub.com

Hydrogen Donors: 2-Propanol has been demonstrated to be an effective hydrogen donor in conjunction with Pd/C for the quantitative conversion of styryl compounds. cdnsciencepub.comcdnsciencepub.com The reaction typically involves refluxing the substrate in 2-propanol with the Pd/C catalyst. For example, cinnamyl alcohol is completely converted to 3-phenylpropanol under these conditions. cdnsciencepub.com

Selectivity: The CTH method with Pd/C and 2-propanol shows high selectivity for the styryl C=C double bond. The aromatic rings, including the phenyl group and the quinoxalinone core, are generally stable under these conditions and are not reduced. This selectivity is crucial for preserving the core structure of the molecule while modifying the side chain.

The general reaction for the partial hydrogenation of a styryl moiety on a quinoxalinone ring can be represented as follows:

This compound + Hydrogen Donor (e.g., 2-Propanol) --[Pd/C Catalyst]--> 1-methyl-3-phenethylquinoxalin-2(1H)-one

While specific studies on the partial hydrogenation of this compound are not extensively detailed in the reviewed literature, the principles derived from the hydrogenation of other styryl derivatives and the chemoselective reduction of related heterocyclic systems, such as quinolines, provide a strong basis for this transformation. fudan.edu.cnrsc.org For instance, gold nanoparticles supported on TiO2 have been shown to catalyze the chemoselective hydrogenation of quinolines, leaving various functional groups, including olefins, intact, which underscores the potential for catalyst-controlled selectivity. fudan.edu.cn

| Catalyst System | Hydrogen Source | Key Advantages | Typical Conditions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | 2-Propanol | High selectivity for C=C bond, quantitative conversion, avoids use of H2 gas. cdnsciencepub.comcdnsciencepub.com | Refluxing in 2-propanol. cdnsciencepub.com |

| Supported Gold Nanoparticles (e.g., Au/TiO2) | H2 Gas | High chemoselectivity, tolerance of other functional groups, mild reaction conditions. fudan.edu.cn | Low temperature (e.g., 25-50°C) and H2 pressure. fudan.edu.cnrsc.org |

| Cobalt-amido Complexes | Ammonia Borane (H3N·BH3) | Precise control for partial reduction of N-heterocycles. nih.gov | Room temperature. nih.gov |

Sustainable and Green Synthesis Approaches for Quinoxalinones

The synthesis of the quinoxalinone scaffold, the core of this compound, has been a significant focus of green chemistry to minimize environmental impact. Traditional synthetic methods often rely on hazardous solvents and harsh conditions. nih.gov Modern sustainable approaches prioritize the use of eco-friendly catalysts and solvents, energy efficiency, and high atom economy. tandfonline.commdpi.com

The foundational reaction for quinoxalinone synthesis is typically the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Green methodologies have focused on improving this key step.

Key Research Findings:

Green Catalysts: A variety of environmentally benign catalysts have been developed. L-arabinose, a naturally occurring sugar, has been successfully used as a novel, eco-friendly catalyst for quinoxaline synthesis. tandfonline.com Another approach involves using sulfated polyborate, an inexpensive and recyclable solid acid catalyst that facilitates the reaction under solvent-free conditions, leading to high yields and short reaction times. researchgate.net For the specific synthesis of (E)-3-styrylquinoxalin-2(1H)-ones, iron(III) chloride (FeCl3) has been used as an efficient catalyst under microwave irradiation. tandfonline.com

Eco-Friendly Solvents: A major tenet of green chemistry is the replacement of volatile and toxic organic solvents. Water and ethanol have been employed as green solvents for quinoxalinone synthesis. nih.gov Some protocols have eliminated the need for solvents altogether, utilizing solvent-free conditions which simplify workup and reduce waste. researchgate.net

Energy-Efficient Techniques: Microwave irradiation has been used to accelerate reaction times and reduce energy consumption compared to conventional heating. The synthesis of (E)-3-styrylquinoxalin-2(1H)-ones using FeCl3 as a catalyst was effectively performed in toluene under microwave irradiation. tandfonline.com

Multicomponent Reactions: To improve efficiency and atom economy, multicomponent reactions have been developed. A one-pot synthesis of substituted 3-styryl-1H-quinoxalin-2-ones involves the sequential reaction of o-phenylenediamine, sodium pyruvate, and various aldehydes in an aqueous acetic acid medium, providing good to high yields. researchgate.net

Heterogeneous and Recyclable Catalysts: The development of heterogeneous catalysts is crucial for sustainable synthesis, as they can be easily separated from the reaction mixture and reused. Barium chloride embedded in a polyaniline (Ba/PANI) nanocomposite has been reported as a recyclable heterogeneous nanocatalyst for the synthesis of styrylquinoxalin-2(1H)-ones. mdpi.comresearchgate.net

| Green Approach | Catalyst/Reagent | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Bio-based Catalyst | L-arabinose | Not specified | Eco-friendly, sustainable, reduced waste. | tandfonline.com |

| Recyclable Solid Acid Catalyst | Sulfated Polyborate | Solvent-free | High yields, short reaction times, easy workup, recyclable catalyst. | researchgate.net |

| Microwave-Assisted Synthesis | FeCl3 | Toluene | Milder conditions, high product yields, easy workup. | tandfonline.com |

| Multicomponent Reaction | None (self-catalyzed) | 20% Aqueous Acetic Acid | High atom economy, good to high yields in an aqueous medium. | researchgate.net |

| Transition-Metal-Free Synthesis | Iodine (I2) | DMSO | Avoids toxic transition metals, operationally simple. | nih.gov |

| Heterogeneous Nanocatalyst | Ba/PANI nanocomposite | Solvent-free | Recyclable catalyst, excellent yields. | mdpi.comresearchgate.net |

Chemical Transformations and Derivatization Strategies of E 1 Methyl 3 Styrylquinoxalin 2 1h One and Its Scaffold

Functionalization of the Styryl Moiety

The exocyclic styryl group of (E)-1-methyl-3-styrylquinoxalin-2(1H)-one is a prime site for chemical modification, offering a pathway to complex fused heterocyclic systems.

Bromine-Promoted Furo[b]annulation and α-C(sp2)-Thiomethylation

A notable one-pot synthesis strategy allows for the transformation of (E)-3-styrylquinoxalin-2(1H)-ones into 2-aryl-3-(methylthio)furo[2,3-b]quinoxalines. This reaction is promoted by bromine and uniquely utilizes dimethyl sulfoxide (DMSO) as both the solvent and the methylthiolation reagent. rsc.orgacs.orgnih.gov The process involves a sequential functionalization of the carbon-carbon double bond of the styryl group and a furo[b]annulation through a 5-exo-cyclization. rsc.orgacs.orgnih.gov

The reaction proceeds through key intermediates, including 3-(1,2-dibromo-2-arylethyl)quinoxalin-2(1H)-ones and 2-arylfuro[2,3-b]quinoxalines. rsc.orgacs.orgnih.gov A significant aspect of this methodology is the in situ conversion of DMSO to dimethyl sulfide, which then acts as the reagent for methylthiolation. rsc.orgacs.orgnih.gov This protocol is efficient for a wide array of (E)-3-styrylquinoxalin-2(1H)-ones, accommodating various functional groups and producing high yields at room temperature. rsc.orgacs.orgnih.gov

| Starting Material | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| (E)-3-styrylquinoxalin-2(1H)-ones | Bromine, Dimethyl Sulfoxide (DMSO), Room Temperature | 2-aryl-3-(methylthio)furo[2,3-b]quinoxalines | One-pot reaction; DMSO as solvent and methylthiolating agent; High yields; Wide functional group tolerance. rsc.orgacs.orgnih.gov |

Modifications at the Quinoxalinone Core

The quinoxalinone nucleus itself presents multiple opportunities for derivatization, enabling the fine-tuning of the molecule's properties and the creation of diverse chemical libraries.

Scaffold-Hopping Strategies for Novel Quinoxalinone Chemotypes

Scaffold hopping is a medicinal chemistry strategy that involves modifying the central core of a molecule to create novel chemotypes with potentially improved properties while retaining similar biological activity. citeab.comuni-frankfurt.de This approach has been applied to the quinoxaline (B1680401) scaffold to develop new compounds. For instance, a computational workflow involving chemoinformatic analysis, docking, and molecular dynamics has been used to design new inhibitors by exchanging parts of the quinoxaline core. One such study focused on replacing the pyrrole ring in a pyrrolo[1,2-a]quinoxaline core with azoles to generate new chemotypes with tailored physicochemical properties. nih.gov Another example involves a scaffold hop from amodiaquine, which contains a quinoline (B57606) core, to a novel agonist with a different scaffold but superior potency. citeab.comuni-frankfurt.de These strategies highlight the potential for creating diverse and patentable quinoxalinone analogues. citeab.comuni-frankfurt.de

C-H Activation Methodologies for Quinoxaline Analogues

Direct C-H activation has emerged as a powerful tool for the functionalization of quinoxaline and quinoxalin-2(1H)-one scaffolds, offering an efficient and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. thieme-connect.de

Palladium-Catalyzed C-H Activation: Palladium catalysis has been extensively used for the ortho-C-H arylation of 2-arylquinoxalines, where the quinoxaline nitrogen acts as a directing group. researchgate.net This method allows for the regioselective introduction of aryl groups. Furthermore, a sustainable approach for the regioselective acylation of 1-methyl-3-phenyl quinoxaline-2(1H)-ones has been developed using palladium acetate as a catalyst in water. rsc.orgresearchgate.net

Rhodium-Catalyzed C-H Activation: Rhodium catalysts have also been employed for the C-H functionalization of quinoxaline derivatives. For instance, rhodium-catalyzed asymmetric addition of aryl and alkenyl boronic acids to quinoxalinium salts has been reported to generate dihydroquinoxalines with high enantioselectivity. nih.gov Rhodium catalysis is also effective for the ortho-C-H bond activation of arylamines in the synthesis of quinoline carboxylates, a reaction that can be conceptually extended to quinoxaline systems. semanticscholar.org

Other Metal-Free C-H Functionalization: Various metal-free direct C-H functionalization methods have also been developed for quinoxalin-2(1H)-ones. These include visible light-induced reactions for arylation and alkylation, offering environmentally friendly alternatives. rsc.orgmdpi.comacs.orgnih.gov For example, a photoredox-catalyzed direct arylation of quinoxalin-2-(1H)-ones with diaryliodonium salts has been described. nih.gov

| Catalyst/Method | Type of Functionalization | Key Features |

|---|---|---|

| Palladium | Ortho-arylation, Acylation | High regioselectivity; Sustainable methods in water are available. researchgate.netrsc.orgresearchgate.net |

| Rhodium | Asymmetric arylation and alkenylation | Produces chiral dihydroquinoxalines with high enantioselectivity. nih.govsemanticscholar.org |

| Visible Light (Metal-Free) | Arylation, Alkylation | Environmentally friendly; Mild reaction conditions. rsc.orgmdpi.comacs.orgnih.gov |

Application as Fluorescence Derivatization Reagents

Quinoxalinone derivatives are recognized for their fluorescent properties and have been explored as derivatizing reagents for the analysis of various compounds. While specific studies on this compound as a fluorescence derivatization reagent are not extensively documented, the broader class of quinoxalinones shows significant promise in this area.

Quinoxalinone-based fluorescent tags have been successfully used for the derivatization of biological carboxylic acids, enabling their detection with high sensitivity through methods like peroxyoxalate chemiluminescence in conjunction with high-performance liquid chromatography (HPLC). nih.gov Additionally, amine-incorporated quinoxaline scaffolds have been developed as fluorescent sensors, for instance, for the detection of trace amounts of water in organic solvents. nih.govresearchgate.net The fluorescence of these compounds can be modulated by their environment and through chemical reactions, making them suitable for creating "turn-on" or ratiometric fluorescent probes. For example, quinoxaline-based probes have been designed for the detection of aniline and p-nitroaniline. nih.gov The inherent fluorescence of the styrylquinoxalinone scaffold suggests its potential for similar applications, where it could be used to label and detect other molecules of interest.

Structure Activity Relationship Sar Investigations of Quinoxalinone Derivatives

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the quinoxaline (B1680401) ring.

Influence of Halogenation and Electron-Donating/Withdrawing Groups on Quinoxaline Ring

The introduction of halogens and various electron-donating or electron-withdrawing groups onto the quinoxaline scaffold significantly modulates the biological activity of the resulting derivatives.

Halogenation of the quinoxaline ring has been shown to be a viable strategy for altering the physicochemical properties and biological activity of these compounds. For instance, a protocol for the site-selective C-H bromination and chlorination at the C7 position of the quinoxalinone benzo-core has been developed, highlighting the feasibility of introducing halogens at specific positions. chemrxiv.org The introduction of different halogens (chlorine, bromine, iodine) into a 2D-conjugated dibenzo[f,h]quinoxaline (B1580581) core can finely adjust the molecule's frontier orbital energy levels and improve molecular crystallinity, which is crucial for applications in organic electronics. nih.gov Studies on other heterocyclic systems, such as quinoline-malononitrile, have demonstrated that halogenation can lead to red-shifted absorptions and emissions and enhanced photostability, which are desirable properties for bioimaging applications. nih.gov Generally, halogenation reactions can create more stable organohalogens and are driven by the electronegativity of the halogen atom. mt.com

Table 1: Impact of Substituents on Quinoxalinone Activity

| Substituent Type | Position | Effect on Biological Activity | Reference |

| Electron-releasing (e.g., OCH₃) | R₁, R₂, R₃ | Essential for anticancer activity | mdpi.com |

| Electron-withdrawing (e.g., F) | R₁, R₂, R₃ | Decreases anticancer activity | mdpi.com |

| Electron-withdrawing (e.g., Cl) | R₂ | Higher activity than Br or CH₃ | mdpi.com |

| Electron-withdrawing (e.g., NO₂) | 7 | Decreases anticancer activity | mdpi.com |

| Electron-withdrawing (e.g., NO₂) | 6 | Enhances aldose reductase inhibition | nih.gov |

| Halogenation (Cl, Br) | 7 | Site-selective introduction possible | chemrxiv.org |

Positional Isomerism and Substituent Nature at Quinoxaline Ring (e.g., Positions 2, 3, 6, 7)

The specific placement of substituents on the quinoxaline ring is a critical determinant of biological activity.

Positions 2 and 3: These positions are frequently modified. In a study targeting the influenza NS1A protein, substitutions at positions 2 and 3 on the quinoxaline core were found to be important, with a 2-furyl group being the most effective among those tested. nih.gov Symmetrically disubstituted quinoxalines at positions 2 and 3 showed the most significant antibacterial activity compared to asymmetrically substituted ones. nih.gov However, for aldose reductase inhibitors, a C3-phenethyl side chain was identified as a key feature for potent inhibition. nih.gov The presence of thioether and arylhydrazone functionalities at the 2- and 3-positions has also been explored for antimicrobial effects. nih.gov

Positions 6 and 7: The benzo part of the quinoxaline ring, particularly positions 6 and 7, is also a key area for substitution. As mentioned, a C6-NO₂ group was found to be crucial for enhancing aldose reductase inhibitory activity. nih.gov In another study, substitution at position 6 with various substituted phenyl groups or heterocycles via an amide linker was investigated, with 3-methoxyphenyl (B12655295) and 2-furyl groups showing the most potency in binding to the influenza NS1A protein. nih.gov Conversely, an electron-withdrawing NO₂ group at the seventh position was reported to decrease anticancer activity. mdpi.com The steric effect of substituents at the 7-position has also been noted as necessary for the inhibition of certain enzymes like trypanothione (B104310) reductase. mdpi.com Furthermore, a method for selective C-H halogenation at the C7-position has been established, opening avenues for further exploration of this position. chemrxiv.org

The evaluation of 2,3-disubstituted quinoxalines with additional substituents at the C-6 and 7 positions revealed that a nitro group can significantly improve biological effects and DNA binding, whereas carboxy or carbethoxy groups at positions 2 and 3 were generally not beneficial for anticancer activity. nih.gov

Table 2: Influence of Substituent Position on Biological Activity

| Position | Substituent/Modification | Observed Biological Effect | Reference |

| 2 and 3 | 2-furyl groups | Potent inhibition of influenza NS1A protein | nih.gov |

| 2 and 3 | Symmetrical disubstitution | Significant antibacterial activity | nih.gov |

| 3 | Phenethyl side chain | Potent aldose reductase inhibition | nih.gov |

| 6 | NO₂ group | Enhanced aldose reductase inhibition | nih.gov |

| 6 | Amide-linked 3-methoxyphenyl or 2-furyl | Potent influenza NS1A protein binding | nih.gov |

| 7 | NO₂ group | Decreased anticancer activity | mdpi.com |

| 7 | Halogenation (Br, Cl) | Site-selective modification achieved | chemrxiv.org |

Role of Linker Groups (e.g., Urea (B33335), Thiourea, Amide, Sulfonamide) in Biological Activity

Linker groups connecting the quinoxalinone core to other chemical moieties play a significant role in defining the molecule's interaction with biological targets.

Amide Linkers: Amide linkers are commonly used. In the development of inhibitors for the influenza NS1A protein, phenyl groups with various substitutions were incorporated into position 6 of the quinoxaline ring through an amide linker, leading to potent compounds. nih.gov A series of N-phenyl- and N-benzyl quinoxaline-2-carboxamides were synthesized and evaluated for antimycobacterial activity, with the N-benzyl group generally showing better results. nih.gov

Urea and Thiourea Linkers: Quinoxaline derivatives featuring a diaryl-urea substructure have been investigated for their kinase inhibition activity, particularly against B-Raf mutants. wikipedia.org

Other Linkers: The importance of linkers is also highlighted in studies of quinoxalinone Schiff's bases, where an azomethine linker (−N=CH−) was found to enhance molecular flexibility and was involved in hydrogen bonding with the target receptor. nih.gov Similarly, a hydrazino linker (=N-N=) was also shown to be important for enzyme inhibition through hydrogen bonding. nih.gov

In Silico and In Vitro Correlation in SAR Studies

The integration of computational (in silico) and experimental (in vitro) methods is a powerful strategy in the SAR investigation of quinoxalinone derivatives. This dual approach accelerates the discovery of lead compounds by predicting biological activity and elucidating interaction mechanisms before synthesis and testing.

Molecular docking, an in silico technique, is frequently used to predict the binding modes of quinoxalinone derivatives within the active sites of target proteins. bohrium.com For example, docking studies of quinoxalinone-based aldose reductase inhibitors helped to explore the conformations of the inhibitors and identify key amino acid residues at the docking pocket. rsc.orgtandfonline.com In many cases, the insights from molecular docking correlate well with in vitro results. For instance, in a study on anti-colorectal cancer agents, molecular docking confirmed that the difference in anti-COX-2 activity among derivatives depended on the linker and substituents, which was consistent with the in vitro findings. nih.gov Similarly, for novel oxiranyl-quinoxaline derivatives, in silico studies were carried out to evaluate the mechanism of action and predict pharmacokinetic properties, complementing the in vitro antiproliferative activity assays. mdpi.com

In silico tools are also used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with drug-like profiles early in the discovery process. bohrium.comresearchgate.net This combined in vitro and in silico analysis allows for a more rational design of new quinoxaline derivatives with improved potency and favorable pharmacokinetic characteristics. mdpi.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoxalinone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For quinoxalinone derivatives, both 2D and 3D-QSAR models have been developed to predict various biological activities. In one study, 2D-QSAR models were developed for quinoxaline derivatives to predict their anticancer activity against triple-negative breast cancer. nih.gov The model identified five molecular descriptors related to energy, gene coding, force field, hydrophobicity, and dipole moment that were correlated with activity. nih.gov

3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to design potential quinoxalinone-based aldose reductase inhibitors. rsc.org These models yielded high correlation and predictive abilities, indicating that steric, electrostatic, H-donor, and hydrophobic fields play key roles in the biological activity. rsc.org Another QSAR study on quinoxaline derivatives for anti-tubercular activity used genetic algorithms and simulated annealing to select important topological and electrostatic descriptors for predicting activity. nih.gov Such models provide valuable guidance for the rational design of new, more potent quinoxalinone analogues by highlighting the structural features that are most influential for their biological effects. tandfonline.com

Molecular Mechanism of Action Studies in Vitro and in Silico of Quinoxalinone Derivatives

Enzyme Inhibition Mechanisms

The biological activity of (E)-1-methyl-3-styrylquinoxalin-2(1H)-one and its analogs is often attributed to their ability to inhibit specific enzymes that play crucial roles in various pathological conditions. The following subsections detail the inhibitory mechanisms against several key enzymes.

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition

While direct experimental studies on the GSK-3β inhibitory activity of this compound are limited, the broader class of quinoxaline (B1680401) derivatives has been investigated as inhibitors of this enzyme. GSK-3β is a serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders and cancer. nih.govajol.infonih.gov

Research has shown that certain quinoxaline derivatives can effectively inhibit GSK-3β. For instance, a study on novel quinoxaline derivatives bearing a quinolone nucleus demonstrated marked inhibition of GSK-3β, with the most potent compound exhibiting an IC50 value of 0.18 μM. ajol.info Molecular modeling in this study revealed that the quinoline (B57606) nucleus of the derivative interacted with key amino acid residues in the GSK-3β binding site, including Leu188, Leu132, Val70, and Ala83, through various non-covalent interactions. ajol.info Another study identified novel GSK-3β inhibitors from a database screen, with IC50 values in the micromolar range. austinpublishinggroup.com These findings suggest that the quinoxaline scaffold can serve as a basis for the design of potent GSK-3β inhibitors. The inhibition of GSK-3β by these compounds can lead to the modulation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation. nih.govnih.gov

Table 1: In Vitro GSK-3β Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound/Derivative Class | IC50 (μM) | Key Findings |

| 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid | 0.18 | Potent inhibitor, interacts with Leu188, Leu132, Val70, and Ala83 in the GSK-3β binding site. ajol.info |

| Thieno[3,2-c]pyrazol-3-amine derivatives | 0.0031 | Showed potent GSK-3β inhibitory activity and good kinase selectivity. nih.gov |

| Database-screened novel inhibitors | 6.74 - 17.42 | Identified through virtual screening and confirmed by in vitro enzymatic assays. austinpublishinggroup.com |

DNA Topoisomerase II Inhibition and DNA Intercalation

These compounds can act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and subsequent cell death. nih.gov Some quinone derivatives have been shown to stimulate the formation of cleavable complexes with both Topoisomerase I and II. nih.gov The mechanism often involves intercalation of the planar quinoxaline ring system between the DNA base pairs, which disrupts the normal function of the enzyme. nih.gov

Table 2: DNA Topoisomerase II Inhibitory Activity of Quinoxaline and Related Derivatives

| Compound/Derivative Class | Mechanism of Action | Key Findings |

| Indolo[3,2-c]quinoline-1,4-diones | Stimulation of cleavable complex formation with Topo I and II | Displayed dose-selective preference towards Topo I. nih.gov |

| Mitoxantrone (anthracenedione derivative) | Inhibition of DNA synthesis by targeting Topoisomerase II | A potent synthetic anticancer drug with a structure related to anthracyclines. nih.gov |

| Fluoroquinolines | Predicted to inhibit Topoisomerase IIα and IIβ | Molecular docking studies suggest binding to the active site of the enzyme. nih.gov |

Cholinesterase Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for Alzheimer's disease. A study on the synthesis and anti-cholinesterase activity of a series of (E)-3-styrylquinoxalin-2(1H)-ones revealed their potential as cholinesterase inhibitors. nih.gov In this study, various derivatives were synthesized and evaluated for their in vitro inhibitory activity against AChE. One of the derivatives, compound 4n , which features a specific substitution pattern on the styryl ring, was found to exhibit a mixed-type inhibition of AChE. nih.gov This suggests that the compound can bind to both the active site and an allosteric site of the enzyme.

The structure-activity relationship studies indicated that the nature and position of substituents on the styryl moiety significantly influence the inhibitory potency. These findings highlight the (E)-3-styrylquinoxalin-2(1H)-one scaffold as a promising chemotype for the development of new treatments for Alzheimer's disease. nih.gov

Table 3: Cholinesterase Inhibitory Activity of (E)-3-styrylquinoxalin-2(1H)-one Derivatives

| Compound | Target Enzyme | Inhibition Type | Key Findings |

| 4n (a specific (E)-3-styrylquinoxalin-2(1H)-one derivative) | Acetylcholinesterase (AChE) | Mixed-type | The study identified a new chemotype for cholinesterase inhibition. nih.gov |

Modulation of Kinase Phosphorylation (e.g., IKKβ)

The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, is a central regulator of the NF-κB signaling pathway, which is involved in inflammation, immunity, and cancer. While direct studies on this compound are lacking, research on quinazolinone derivatives, which share a similar heterocyclic core, has shown that they can modulate the expression of inflammatory mediators regulated by NF-κB. nih.gov

These compounds have been shown to inhibit the gene expression of COX-2, IL-1β, iNOS, and TNF-α, all of which are downstream targets of the NF-κB pathway. nih.gov Molecular docking studies have suggested that these quinazolinone derivatives can interact with the DNA binding site of NF-κB, thereby preventing its transcriptional activity. nih.gov The phosphorylation of IκBα by IKKβ is a critical step for NF-κB activation, and substances that interfere with this process can effectively block the entire pathway. nih.govnih.gov A study on a novel synthetic derivative of quinoxalinone substituted spiropyrrolizines, compound 4h , showed that it obstructs ATP binding to AKT and ERK, thereby hampering their phosphorylation-dependent activation. researchgate.net

Inhibition of Parasitic Proteins (e.g., Triosephosphate Isomerase, Thioredoxin Reductase)

Parasitic diseases remain a significant global health issue, and there is a continuous need for new therapeutic agents. Enzymes that are essential for parasite survival but absent or significantly different in the human host are attractive drug targets. Triosephosphate isomerase (TIM) and thioredoxin reductase (TrxR) are two such enzymes.

While specific data on this compound is not available, the broader class of quinoxaline derivatives has shown promise as inhibitors of these parasitic enzymes. nih.govnih.gov For instance, certain quinoxaline derivatives have been investigated for their ability to inhibit thioredoxin glutathione (B108866) reductase (TGR), a key enzyme in the redox system of parasites like Schistosoma mansoni. nih.govnih.gov Molecular docking studies have been employed to understand the binding modes of these inhibitors within the active site of TGR. nih.govnih.gov Similarly, derivatives of quinoxaline-1,4-di-N-oxide have been studied as inhibitors of triosephosphate isomerase in parasites. nih.gov

Protein-Ligand Interaction Analysis through Molecular Docking

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a protein target. This in silico approach provides valuable insights into the molecular basis of enzyme inhibition and can guide the design of more potent and selective inhibitors.

Docking studies on various quinoxaline derivatives have been performed with several of the enzymes discussed above. For instance, in the context of GSK-3β inhibition , molecular modeling of a potent quinoxaline derivative revealed key interactions with amino acid residues such as Leu188, Leu132, Val70, and Ala83 in the enzyme's binding pocket. ajol.info These interactions, which include sigma-pi and pi-alkyl bonds, are crucial for the stabilization of the ligand-protein complex.

Regarding DNA Topoisomerase II , docking studies with fluoroquinolones, which share some structural similarities with quinoxalones, have predicted binding to the active sites of both Topo IIα and Topo IIβ isoforms. nih.gov Key interacting residues include Gln773 for Topo IIα and Asp479 and Ser480 for Topo IIβ. nih.gov

In the case of cholinesterase inhibition , molecular modeling of (E)-3-styrylquinoxalin-2(1H)-one derivative 4n supported its mixed-type inhibition of AChE, indicating binding at both the catalytic and peripheral anionic sites of the enzyme. nih.gov

For IKKβ , docking studies on related heterocyclic compounds have shown interactions with key residues in the hinge region, such as Cys99, which are important for inhibitor binding. nih.gov

Finally, for parasitic enzymes like thioredoxin reductase , docking simulations have helped to elucidate the binding modes of inhibitors within the active site, identifying critical interactions with specific amino acid residues that are essential for their inhibitory activity. nih.govnih.gov

Table 4: Summary of Molecular Docking Interactions of Quinoxaline and Related Derivatives with Target Enzymes

| Target Enzyme | Derivative Class | Key Interacting Residues | Type of Interaction |

| GSK-3β | Quinoxaline-quinolone hybrid | Leu188, Leu132, Val70, Ala83 | Sigma-pi, pi-alkyl interactions ajol.info |

| DNA Topoisomerase IIα | Fluoroquinolones | Gln773 | Hydrogen bonding nih.gov |

| DNA Topoisomerase IIβ | Fluoroquinolones | Asp479, Ser480 | Hydrogen bonding nih.gov |

| Acetylcholinesterase (AChE) | (E)-3-styrylquinoxalin-2(1H)-one derivative 4n | Catalytic and peripheral anionic sites | Mixed-type inhibition nih.gov |

| IKKβ | Related heterocyclic inhibitors | Cys99 (hinge region) | Hydrogen bonding nih.gov |

| Thioredoxin Reductase | Various quinoxaline derivatives | Active site residues | Not specified in detail in the provided abstracts |

Cellular Pathway Modulation (e.g., NF-κB mediated gene expression, Apoptosis Induction)

While direct studies on the specific cellular pathway modulation by This compound are not extensively detailed in the reviewed literature, the broader class of quinoxalinone derivatives has been the subject of numerous investigations, revealing significant effects on key cellular signaling pathways, particularly those involved in inflammation and programmed cell death. These studies provide a framework for understanding the potential mechanisms of action for styryl-substituted quinoxalinones.

NF-κB Mediated Gene Expression

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is a hallmark of many cancers and inflammatory diseases, making it a prime target for therapeutic intervention. nih.govnih.govbenthamscience.com Under normal conditions, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by signals like pro-inflammatory cytokines, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB dimers to move into the nucleus and activate the transcription of target genes. nih.gov

Certain quinoxalinone derivatives have been identified as potent inhibitors of this pathway. For instance, a quinoxaline urea (B33335) analog , designated as 13-197, has been shown to function as a novel IKKβ inhibitor. nih.gov IKKβ is the principal catalytic subunit responsible for activating the canonical NF-κB pathway. nih.gov By inhibiting IKKβ, this quinoxaline derivative can prevent the downstream signaling cascade that leads to the expression of NF-κB target genes, which include those encoding pro-inflammatory and anti-apoptotic proteins. nih.gov Interestingly, this particular inhibitor demonstrated an ability to uncouple the inflammatory and pro-survival functions of IKKβ, suggesting a nuanced mode of action that could mitigate some of the adverse effects seen with other IKKβ inhibitors. nih.gov

Other studies have highlighted that quinoline derivatives, a related class of heterocyclic compounds, can also inhibit NF-κB activation. nih.gov Some fluoroquinolones, for example, have been reported to suppress the NF-κB mediated inflammatory response. nih.gov These findings collectively suggest that the quinoxaline scaffold is a promising backbone for the development of NF-κB pathway modulators.

Apoptosis Induction

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. A key characteristic of cancer cells is their ability to evade apoptosis. nih.gov Several quinoxalinone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.

One notable mechanism involves the modulation of autophagy. Autophagy is a cellular process of "self-eating" where cytoplasmic components are degraded and recycled. While it is primarily a survival mechanism, its dysregulation can lead to cell death. A novel quinoxaline-containing peptide , referred to as RZ2, has been found to induce apoptosis in cancer cells by disrupting the process of autophagy. nih.gov This peptide accumulates in the acidic compartments of the cell, blocking the final stages of autophagy. This blockage leads to metabolic stress, which in turn triggers the mitochondrial pathway of apoptosis, characterized by the disruption of the mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS). nih.gov

Furthermore, the activation of caspases, which are the executioner enzymes of apoptosis, is a common outcome of treatment with quinoxalinone derivatives. The aforementioned quinoxaline-containing peptide RZ2 was shown to cause a significant increase in the activity of caspases-3/7, confirming the induction of apoptosis. nih.gov

Studies on quinoxaline-derived chalcones have also revealed potent pro-apoptotic effects. nih.gov These compounds were found to induce apoptosis and autophagy in oral cancer cells, leading to an increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.gov The mechanism of action for these chalcones was linked to the inhibition of the Akt signaling pathway, a key regulator of cell survival. nih.gov

The table below summarizes the effects of representative quinoxalinone derivatives on cellular pathways.

| Compound Class/Derivative | Target Pathway/Mechanism | Observed Effect | Cell Line(s) |

| Quinoxaline urea analog (13-197) | NF-κB (IKKβ inhibition) | Inhibition of IKKβ kinase activity, uncoupling of inflammatory and pro-survival functions. nih.gov | Mouse macrophages |

| Quinoxaline-containing peptide (RZ2) | Autophagy/Apoptosis | Blocks autophagy progression, leading to mitochondrial stress and caspase-dependent apoptosis. nih.gov | HeLa |

| Quinoxaline-derived chalcones (N9, N17) | Apoptosis/Autophagy (Akt inhibition) | Induction of apoptosis and autophagy, increase in sub-G1 cell population. nih.gov | Human and rat squamous cell carcinoma |

While these findings are for related quinoxalinone structures and not specifically for This compound , they provide a strong rationale for investigating its potential to modulate the NF-κB and apoptotic pathways. The styryl substitution, in particular, is a common feature in various biologically active compounds, including some that induce apoptosis. nih.gov Therefore, it is plausible that This compound shares similar mechanisms of action with the broader quinoxalinone family.

Computational Chemistry and Theoretical Studies on Quinoxalinone Compounds

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational studies on quinoxalinone derivatives, offering a balance between accuracy and computational cost. nih.gov It is employed to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.net Functionals like B3LYP combined with basis sets such as 6-31++G(d,p) or 6-311G(d,p) are commonly used to optimize molecular geometries and calculate various molecular parameters. nih.govsciensage.infonih.gov

The electronic properties of (E)-1-methyl-3-styrylquinoxalin-2(1H)-one are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. sciensage.inforesearchgate.net

In studies of related styrylquinoxalinones, the HOMO is typically found to be distributed over the quinoxalinone ring and the styryl moiety, while the LUMO is also delocalized across the π-conjugated system. nih.gov The presence of substituents on the styryl ring can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic and optical properties of the molecule. Theoretical investigations on various quinoxalinone derivatives show that the introduction of different functional groups can modulate the energy gap. nih.govnih.gov This ability to fine-tune the electronic structure is fundamental to designing molecules for specific applications, such as in organic electronics or as pharmacological agents. sciensage.infonih.gov

Table 1: Calculated Quantum Chemical Parameters for a Representative Quinoxalinone Derivative

| Parameter | Value (in different solvents) | Significance |

|---|---|---|

| HOMO Energy | Varies with solvent polarity | Relates to ionization potential and electron-donating ability |

| LUMO Energy | Varies with solvent polarity | Relates to electron affinity and electron-accepting ability |

| Energy Gap (ΔE) | Decreases with increasing solvent polarity in some cases | Indicates chemical reactivity and stability |

| Dipole Moment (µ) | Increases significantly in polar solvents nih.gov | Measures the polarity of the molecule |

Note: Specific values depend on the exact derivative and the computational method used.

Total electron density maps illustrate the electron distribution across the molecule, while FMO analysis helps in understanding charge transfer within the molecule and its interaction with other species. researchgate.net

DFT calculations are instrumental in determining the thermodynamic properties of quinoxalinone derivatives, such as enthalpy, Gibbs free energy, and entropy, which are vital for understanding the stability and spontaneity of chemical processes. sciensage.infoscirp.org These parameters are typically calculated at a standard temperature and pressure to provide a basis for comparison. sciensage.info

The influence of solvents on the properties of these compounds is significant and can be modeled using methods like the Polarizable Continuum Model (PCM). nih.govresearchgate.net Studies show that both the geometric and electronic properties of quinoxalinone derivatives are sensitive to the polarity of the solvent. For instance, the dipole moment of quinoxalinone derivatives has been shown to increase in polar solvents, indicating stronger solute-solvent interactions. nih.gov Solvation effects also impact the HOMO-LUMO energy gap and the position of absorption bands in the UV-Vis spectrum, which must be accounted for when comparing theoretical predictions with experimental data obtained in solution. sciensage.infonih.gov

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the three-dimensional charge distribution of a molecule. chemrxiv.orgproteopedia.org For quinoxalinone derivatives, MEPs are generated using DFT to identify electrophilic and nucleophilic sites, which is crucial for predicting non-covalent interactions and chemical reactivity. nih.govresearchgate.netresearchgate.net

Typically, the MEP map of a styrylquinoxalinone shows a region of negative electrostatic potential (colored red) around the carbonyl oxygen atom, indicating a high electron density and its role as a hydrogen bond acceptor or a site for electrophilic attack. Conversely, regions of positive potential (colored blue) are often located around the N-H or C-H protons, identifying them as sites for nucleophilic attack. nih.govresearchgate.netnih.gov These maps provide invaluable insights for drug design, as they help rationalize the binding orientation of the molecule within a biological target's active site. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. scirp.orgmdpi.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The rotation around single bonds, particularly between the quinoxalinone core and the styryl group, allows the molecule to adopt various shapes.

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govphyschemres.org After docking a quinoxalinone derivative into the active site of a target protein, an MD simulation is run for a duration typically in the nanosecond range. The stability of the complex is then evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand over time. A stable RMSD value suggests that the ligand remains securely in the binding pocket, validating the docking pose. nih.gov These simulations provide a more realistic representation of the binding event in a solvated, dynamic environment. mdpi.com

Ligand-Based and Structure-Based Drug Design Approaches

The quinoxaline (B1680401) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and antimicrobial effects. nih.govnih.gov Both ligand-based and structure-based computational approaches are employed to design novel quinoxalinone derivatives as potential drugs.

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the biological target is unknown, LBDD methods are used. Quantitative Structure-Activity Relationship (QSAR) studies are a prime example. In a QSAR study, a series of quinoxalinone derivatives with known biological activities are analyzed to build a statistical model that correlates their structural features (descriptors) with their activity. nih.govufv.br These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD is the preferred method. Molecular docking is the most common SBDD technique, used to predict the preferred orientation and binding affinity of a ligand like this compound when it binds to a receptor. nih.govnih.gov For instance, quinoxaline derivatives have been designed and docked into the active sites of targets like Epidermal Growth Factor Receptor (EGFR) and β-tubulin to explore their potential as anticancer agents. nih.govnih.gov The docking results highlight key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity and can be optimized through structural modifications. nih.govmedchemexpress.com

Table 2: Example of Molecular Docking Results for a Quinoxaline Derivative

| Target Protein | PDB ID | Key Interacting Residues | Type of Interaction | Significance |

|---|---|---|---|---|

| β-tubulin | 4O2B | Cys241, Val318 | Hydrophobic | Stabilizes the ligand in the binding pocket |

| EGFR | 4HJO | Met793, Asp855 | Hydrogen Bond | Anchors the ligand and provides specificity |

| α-glucosidase | 3A4A | Asp214, Arg439 | Hydrogen Bond / Ionic | Critical for inhibitory activity nih.gov |

Note: The specific interactions depend on the exact ligand and protein structure.

Prediction of Reactivity, Regio-Selectivity, and Stereo-Selectivity in Chemical Transformations

Computational chemistry is a valuable asset for predicting the outcome of chemical reactions involving quinoxalinone compounds. nih.govrsc.org

Regio-Selectivity: In many syntheses, multiple products can be formed depending on which position of a reactant is attacked. Computational tools can predict this regioselectivity. rsc.org For example, in the synthesis of substituted quinoxalinones, DFT calculations can determine the most likely site of electrophilic aromatic substitution by modeling the stability of reaction intermediates or by analyzing the calculated NMR chemical shifts of the starting material. nih.gov Methods based on calculating the energy required to protonate different positions of a heterocycle have shown high accuracy in predicting the outcome of halogenation reactions. rsc.org

Stereo-Selectivity: Many chemical reactions can produce different stereoisomers (enantiomers or diastereomers). DFT is used to model the transition states of competing reaction pathways. The pathway with the lowest energy transition state is predicted to be the major product, thus explaining the observed stereoselectivity. rsc.orgacs.orgnih.gov For reactions involving the formation of the styryl double bond or modifications to it, computational analysis can elucidate the factors—such as steric hindrance or catalyst-substrate interactions—that favor the formation of one isomer (e.g., the E-isomer) over another. nih.gov This predictive power is essential for designing efficient and selective synthetic routes. nih.gov

Future Research Directions and Perspectives for Styrylquinoxalinone Chemistry

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of (E)-1-methyl-3-styrylquinoxalin-2(1H)-one and its analogs will increasingly focus on green and sustainable chemistry principles. ekb.eg Traditional synthetic routes are often being replaced by methodologies that offer higher efficiency, reduced waste, and the use of environmentally benign reagents and conditions. nih.gov

Key emerging strategies include:

Catalyst-Free and Metal-Free Reactions: Developing synthetic pathways that eliminate the need for transition-metal catalysts is a significant goal. Visible-light-driven methods for the functionalization of quinoxalin-2(1H)-ones, using air as the oxidant, represent a move towards more sustainable and cost-effective processes. researchgate.net Other metal-free approaches utilize inexpensive reagents like N-bromosuccinimide (NBS) or iodine in green solvents such as water or DMSO. nih.gov

Green Catalysis: The use of recyclable and non-toxic catalysts is a cornerstone of green synthesis. ekb.eg Copper oxide nanoparticles (CuONPs) prepared from waste orange peel extract have been successfully used as a renewable catalyst for quinoxaline (B1680401) synthesis, demonstrating high yields and easy catalyst recyclability. nih.gov Organocatalysts, such as nitrilotris(methylenephosphonic acid), also offer an efficient and reusable option for quinoxaline synthesis. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic waves are being employed to accelerate reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. researchgate.net These techniques align with the principles of green chemistry by improving energy efficiency. researchgate.net

Solvent-Free and Water-Based Syntheses: Conducting reactions in water or without any solvent minimizes the use of volatile and often toxic organic solvents. nih.govresearchgate.net For example, the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in water has been shown to efficiently catalyze the condensation reaction to form quinoxaline derivatives. researchgate.net

These methodologies promise to make the synthesis of complex styrylquinoxalinones not only more economically viable but also environmentally responsible.

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel styrylquinoxalinone derivatives. iastate.eduunibocconi.it By simulating molecular interactions and predicting properties, researchers can prioritize the synthesis of compounds with the highest potential, saving significant time and resources. researchgate.net

Future computational efforts will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help in understanding the relationship between the chemical structure of quinoxalinone derivatives and their biological activity. mdpi.com These models can predict the activity of newly designed compounds and guide structural modifications to enhance potency. mdpi.com

Molecular Docking and Simulation: Molecular docking is used to predict the binding orientation of a ligand to its protein target. researchgate.net For instance, docking studies have been used to investigate the interactions of quinoxaline derivatives with targets like VEGFR-2 and GSK-3β. researchgate.netekb.eg Extended molecular dynamics (MD) simulations can then validate these docking results and provide insights into the stability of the ligand-protein complex over time. mdpi.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. mdpi.com Pharmacophore models for quinoxalinone-based inhibitors can be used to screen large virtual databases for new hits with diverse chemical scaffolds.

Virtual Screening of Large Chemical Spaces: The availability of giga-scale chemical libraries allows for the virtual screening of billions of hypothetically synthesizable compounds. silicos-it.be This vastly expands the chemical space that can be explored, increasing the probability of discovering novel and potent styrylquinoxalinone-based molecules. silicos-it.be

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity, is crucial in early-stage drug discovery. mdpi.com These computational tools help in identifying candidates with favorable pharmacokinetic profiles and lower risks of failure in later developmental stages.

The integration of these computational methods will facilitate a more rational and efficient design process for developing styrylquinoxalinones as therapeutic agents or functional molecules.

Exploration of Novel Molecular Targets and Biological Pathways

While quinoxaline derivatives have been investigated for a range of biological activities, the full extent of their therapeutic potential remains to be explored. Future research will aim to identify and validate novel molecular targets and elucidate the biological pathways through which compounds like this compound exert their effects.

Promising areas of investigation include:

Oncology: Quinoxaline scaffolds are present in compounds targeting various cancer-related proteins. semanticscholar.org Beyond established targets like VEGFR-2, future studies could explore their potential as inhibitors of other kinases, protein-protein interactions (e.g., BRCA1-BRCT), or enzymes involved in tumor metabolism like lactate (B86563) dehydrogenase A (LDHA). nih.govekb.egnih.gov Investigating their ability to induce apoptosis through pathways like caspase activation and PARP cleavage will also be critical. nih.gov

Metabolic Diseases: Quinoxalinone derivatives have shown potential as inhibitors of aldose reductase for diabetic complications and as dual inhibitors of sPLA2 and α-glucosidase for type II diabetes. researchgate.netnih.govnih.gov Further research could explore other targets within metabolic pathways, such as glycogen (B147801) synthase kinase-3β (GSK-3β), which is implicated in type-2 diabetes. researchgate.net

Neurodegenerative Diseases: The deposition of protein aggregates like α-synuclein is a hallmark of synucleinopathies. nih.gov Styrylquinoxaline derivatives have been evaluated as imaging probes for these aggregates, suggesting their potential as therapeutic agents aimed at preventing or disrupting protein aggregation. nih.gov

Infectious Diseases: The quinoxaline core is found in antibacterial agents, and continued screening against a broader range of bacterial and viral targets could yield new anti-infective leads. nih.govnih.gov

The use of artificial intelligence and biological target prediction software can help identify potential molecular targets for newly synthesized quinoxaline derivatives, guiding biological evaluation efforts. johnshopkins.edu

Development of Chemical Probes based on the this compound Scaffold

The inherent structural and photophysical properties of the styrylquinoxalinone scaffold make it an excellent candidate for the development of chemical probes. acs.org These probes are powerful tools for visualizing and understanding complex biological processes in real-time.

Future directions in this area include:

Fluorescent Probes for Disease Biomarkers: Building on the successful design of quinoxalinone-based probes for imaging amyloid-β plaques in Alzheimer's disease and α-synuclein aggregates in synucleinopathies, new probes can be developed for other disease-related biomarkers. nih.govacs.org This includes targeting reactive oxygen species (ROS) in inflammatory conditions like sepsis or specific enzymes overexpressed in cancer. rsc.org

Tunable Photophysical Properties: Research into modifying the styrylquinoxalinone core and its substituents can lead to probes with optimized photophysical properties, such as red to near-infrared (NIR) emission, large Stokes shifts, and high quantum yields. acs.orgrsc.org NIR probes are particularly valuable for in vivo imaging due to deeper tissue penetration and lower autofluorescence.

"Click" Chemistry Probes: Incorporating functionalities like terminal alkynes or cyclooctynes into the this compound scaffold would enable its use as a "click" chemical probe. nih.gov This allows for highly specific and efficient labeling with reporter molecules (e.g., fluorophores, biotin) in complex biological systems, including for in situ imaging at the single-cell level. nih.gov

Probes for Hypochlorite (B82951) Detection: The development of quinoxaline-based organoboron fluorophores that can detect hypochlorite demonstrates the scaffold's versatility. rsc.org This can be expanded to create probes for other biologically relevant small molecules and ions.

The rational design of these chemical probes will provide invaluable tools for diagnostics and for studying the mechanism of action of styrylquinoxalinone-based drugs. acs.org

Interdisciplinary Research at the Interface of Chemistry and Biology

The full potential of styrylquinoxalinone chemistry will be unlocked through robust interdisciplinary collaboration. nih.gov The complex challenges in modern science, from developing new medicines to creating advanced materials, require the integration of knowledge and techniques from multiple fields. ucsb.edu

Key aspects of this interdisciplinary approach include:

Chemistry and Biology Synergy: The design and synthesis of novel styrylquinoxalinone derivatives by chemists must be closely integrated with biological evaluation performed by biologists. nih.gov This iterative cycle of design, synthesis, testing, and redesign is fundamental to modern drug discovery and the development of chemical probes. ucsb.edu

Incorporating Physics and Materials Science: Understanding the photophysical properties of fluorescent probes based on the styrylquinoxalinone scaffold involves principles of physics. nih.gov Furthermore, the application of these compounds in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or sensors, requires collaboration with materials scientists. researchgate.net

Computational and Experimental Integration: A seamless workflow between computational scientists, who design and model new compounds, and experimental chemists, who synthesize and test them, is crucial for efficiency and success. silicos-it.be

Translational Research: Ultimately, the goal of much of this research is to translate fundamental discoveries into practical applications. This requires collaboration with pharmacologists, clinicians, and engineers to move promising compounds from the laboratory toward clinical or industrial use.

By fostering a collaborative environment where chemists, biologists, physicists, and computational scientists work together, the field of styrylquinoxalinone chemistry can address increasingly complex scientific questions and contribute to significant technological and medical advancements. ucsb.edunih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-alkylation of quinoxalin-2(1H)-ones, and how do reaction parameters influence yield?

- Answer : The N1 position of quinoxalin-2(1H)-ones is typically alkylated using alkyl halides (e.g., ethyl bromide, benzyl chloride) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) and a catalytic amount of tetrabutylammonium bromide (TBAB). Reaction optimization involves controlling stoichiometry (1:1 molar ratio of substrate to alkylating agent), extended stirring times (24 hours), and recrystallization from ethanol for purification. For example, yields up to 85% are achieved for 1-benzyl derivatives under these conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing (E)-1-methyl-3-styrylquinoxalin-2(1H)-one derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for determining bond lengths, angles, and dihedral angles (e.g., phenyl substituents twisted at 19.3° and 30.4° relative to the quinoxaline core ). NMR (¹H/¹³C) confirms regiochemistry, as seen in 3-phenyl derivatives (δ 7.25–7.39 ppm for aromatic protons ). High-resolution mass spectrometry (HRMS) validates molecular formulas .

Q. How do substituents on the quinoxaline core influence molecular packing and intermolecular interactions?

- Answer : Substituents like methyl or styryl groups dictate crystal packing via non-covalent interactions. For instance, intramolecular C–H···O hydrogen bonds and π-π stacking (centroid distances: 3.446–3.815 Å) stabilize the structure of 1-ethyl-3-methyl derivatives . Styryl groups introduce steric effects, altering dihedral angles and potentially affecting bioactivity .

Advanced Research Questions

Q. What strategies are effective for controlling stereochemistry during the introduction of styryl groups in quinoxaline derivatives?

- Answer : (E)-styryl groups are introduced via condensation reactions under controlled conditions (e.g., Wittig or Heck reactions). Stereoselectivity is influenced by reaction temperature, catalysts, and substituent electronic effects. For example, (E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one was synthesized with >95% stereopurity using hydrazonoyl chloride intermediates .

Q. How can crystallographic data resolve discrepancies in reported biological activities of quinoxaline derivatives?

- Answer : Structural variations (e.g., dihedral angles, substituent orientations) directly impact bioactivity. For instance, a 10° difference in phenyl group orientation could alter binding affinity to biological targets. Cross-referencing SC-XRD data (e.g., R-factors <0.05 ) with activity assays helps identify structure-activity relationships (SAR) and reconcile conflicting results .

Q. What experimental designs are recommended for analyzing intra- vs. intermolecular interactions in solid-state quinoxaline derivatives?

- Answer : SC-XRD at low temperatures (e.g., 193 K ) minimizes thermal motion artifacts, enabling precise measurement of hydrogen bonds (C–H···O, 2.20–2.50 Å ) and π-π interactions. Refinement parameters (e.g., wR(F²) <0.12 ) and data-to-parameter ratios (>14:1 ) ensure reliability. Hydrogen atoms are modeled using riding constraints (Uiso(H) = 1.2–1.5Ueq(C)) .

Q. How can conflicting data on the antimicrobial activity of quinoxaline derivatives be methodologically addressed?

- Answer : Standardize assay protocols (e.g., MIC values against Staphylococcus aureus ) and correlate results with substituent electronic profiles (e.g., electron-withdrawing groups enhancing activity). Computational docking studies may clarify steric/electronic mismatches in active sites .

Key Considerations for Researchers

- Synthesis : Optimize alkylation conditions (solvent, catalyst, stoichiometry) to avoid byproducts .

- Characterization : Prioritize SC-XRD for unambiguous structural assignment, especially for stereoisomers .

- Bioactivity : Cross-validate results with structural data to account for substituent-driven activity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.